Dimethyldithiocarbamate-d6 (sodium dihydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyldithiocarbamate-d6 (sodium dihydrate) is a deuterium-labeled version of dimethyldithiocarbamate. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium, which can be useful in various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyldithiocarbamate-d6 (sodium dihydrate) is synthesized by reacting deuterated dimethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
While specific industrial production methods for dimethyldithiocarbamate-d6 (sodium dihydrate) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyldithiocarbamate-d6 (sodium dihydrate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions to preserve the integrity of the deuterium label .
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Dimethyldithiocarbamate-d6 (sodium dihydrate) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyldithiocarbamate-d6 (sodium dihydrate) involves its interaction with metal ions and enzymes. It acts as a chelating agent, binding to metal ions and inhibiting enzyme activity. This interaction can affect various molecular pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Dimethyldithiocarbamate: The non-deuterated version, commonly used in similar applications but without the benefits of deuterium labeling.
Tetramethyldithiocarbamate: Another dithiocarbamate compound with different alkyl groups, used in similar research contexts.
Ferbam (Ferric dimethyldithiocarbamate): A related compound with iron, used as a fungicide and in research.
Uniqueness
Dimethyldithiocarbamate-d6 (sodium dihydrate) is unique due to the presence of deuterium, which provides distinct advantages in analytical techniques. The deuterium labeling allows for more precise tracking and analysis in mass spectrometry and other studies, making it a valuable tool in various research fields .
Properties
Molecular Formula |
C3H10NNaO2S2 |
---|---|
Molecular Weight |
185.28 g/mol |
IUPAC Name |
sodium;N,N-bis(trideuteriomethyl)carbamodithioate;dihydrate |
InChI |
InChI=1S/C3H7NS2.Na.2H2O/c1-4(2)3(5)6;;;/h1-2H3,(H,5,6);;2*1H2/q;+1;;/p-1/i1D3,2D3;;; |
InChI Key |
NQVBYQPOGVWUPK-XHDKXBAGSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=S)[S-])C([2H])([2H])[2H].O.O.[Na+] |
Canonical SMILES |
CN(C)C(=S)[S-].O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.